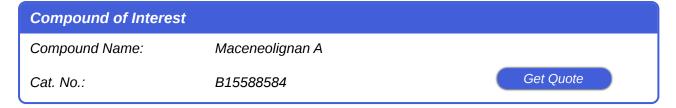


# Spectroscopic Profile of Maceneolignan A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Maceneolignan A**, a neolignan isolated from the arils of Myristica fragrans. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the work of Morikawa et al. in the Journal of Natural Products (2016).

### **High-Resolution Mass Spectrometry (HRMS) Data**

High-resolution mass spectrometry confirms the molecular formula and provides the exact mass of **Maceneolignan A**.

Ionization Mode	Formula	Calculated m/z	Found m/z
HRESIMS	C21H25O6 [M+H]+	373.1646	373.1649

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the <sup>1</sup>H (proton) and <sup>13</sup>C (carbon) NMR spectroscopic data for **Maceneolignan A**, recorded in chloroform-d (CDCl<sub>3</sub>).



<sup>1</sup>H NMR Data (600 MHz. CDCl<sub>3</sub>)

Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
2	6.81	d	1.8
6	6.70	d	1.8
7	4.88	d	8.4
8	4.14	m	
9	1.15	d	6.0
2'	6.57	S	
6'	6.57	S	_
7'	5.06	br s	
8'	6.36	br s	_
3-OCH₃	3.87	S	-
4-OCH₃	3.88	S	-
3'-OCH₃	3.84	S	-
5'-OCH₃	3.84	S	-

<sup>13</sup>C NMR Data (150 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ) ppm
1	132.8
2	109.5
3	149.2
4	148.2
5	118.6
6	111.9
7	78.4
8	82.1
9	18.4
1'	134.9
2'	104.5
3'	153.5
4'	137.2
5'	153.5
6'	104.5
7'	112.9
8'	147.1
3-OCH₃	56.0
4-OCH₃	56.1
3'-OCH₃	56.4
5'-OCH₃	56.4

# **Experimental Protocols**



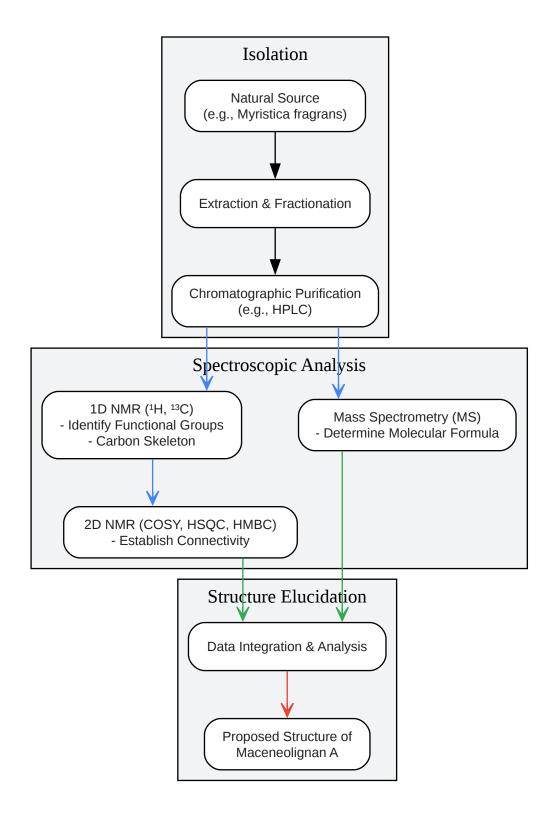
The spectroscopic data for **Maceneolignan A** were acquired using the following instrumentation and parameters:

- Nuclear Magnetic Resonance (NMR):
  - Instrument: Bruker DRX-600 spectrometer.
  - Frequencies: 600 MHz for <sup>1</sup>H NMR and 150 MHz for <sup>13</sup>C NMR.
  - Solvent: Chloroform-d (CDCl₃).
  - Internal Standard: Tetramethylsilane (TMS).
  - Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (δH 7.26 and δC 77.0 for CDCI<sub>3</sub>). Coupling constants (J) are given in Hertz (Hz).
- High-Resolution Mass Spectrometry (HRMS):
  - Instrument: To be specified based on the original publication's details, typically a time-offlight (TOF) or Orbitrap mass analyzer.
  - Ionization Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

### **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel natural product like **Maceneolignan A**.





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Workflow for Natural Product Spectroscopic Analysis.



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